2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide
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Overview
Description
2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring:
Thioether Formation: The triazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the triazole-thioether intermediate with 2-methoxyphenylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, potentially leading to ring opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives or ring-opened products.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes and receptors due to its triazole ring and aromatic groups. It could be used in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide could be explored for its potential as an antimicrobial, antifungal, or anticancer agent. Its structure suggests it might interact with biological targets in a specific manner, leading to therapeutic effects.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its triazole ring and aromatic groups, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group could enhance binding affinity and specificity, while the methoxyphenyl group might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide
- 2-[4-amino-5-(4-bromophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide
- 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acetamide distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of aromatic rings, potentially enhancing the compound’s biological activity and stability. This makes it a unique candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H16FN5O2S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16FN5O2S/c1-25-14-5-3-2-4-13(14)20-15(24)10-26-17-22-21-16(23(17)19)11-6-8-12(18)9-7-11/h2-9H,10,19H2,1H3,(H,20,24) |
InChI Key |
HTUQXQOEJHPOPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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